3,6-Dichloro-8-methylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1209434-94-5 |
|---|---|
Molecular Formula |
C10H8Cl2N2 |
Molecular Weight |
227.088 |
IUPAC Name |
3,6-dichloro-8-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3,(H2,13,14) |
InChI Key |
MTVNIZVMVOSLPQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Cl)N |
Synonyms |
4-Amino-3,6-dichloro-8-methylquinoline |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,6 Dichloro 8 Methylquinolin 4 Amine
Strategies for the Construction of the Quinoline (B57606) Core
The assembly of the fundamental bicyclic quinoline system is the primary step in the synthesis of its derivatives. Over the past century, several named reactions have been established as robust methods for creating this scaffold, each with its own scope and limitations.
The classical methods for quinoline synthesis rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. jptcp.com The choice of method depends heavily on the desired substitution pattern and the availability of starting materials.
The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org Glycerol dehydrates in situ to form acrolein, which undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to yield the quinoline. scribd.com For the target molecule, starting with 4-chloro-2-methylaniline (B164923) would be a logical approach to install the 6-chloro and 8-methyl groups.
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.gov This method is known to produce 2- and/or 4-substituted quinolines. nih.gov
The Friedländer synthesis provides a more direct route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govdu.edu.eg This reaction is typically catalyzed by an acid or a base. rsc.org To apply this to the target compound, a precursor such as 2-amino-5-chlorobenzaldehyde (B1272629) or a related ketone would be required, which itself would need to be synthesized.
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. jptcp.com Similar to the Skraup synthesis, using 4-chloro-2-methylaniline would be the starting point for achieving the desired substitution on the benzene (B151609) ring portion of the quinoline.
The applicability of these methods to the synthesis of 3,6-Dichloro-8-methylquinolin-4-amine depends on the step at which the C3-chloro and C4-amino groups are introduced. Typically, these functional groups are installed after the core is formed, as the harsh conditions of many classical syntheses (especially the strongly acidic Skraup and Combes reactions) may not be compatible with these substituents.
Table 1: Overview of Established Quinoline Synthesis Protocols
| Synthesis Method | Key Reactants | Typical Conditions | Applicability to Target Compound Core |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Strong Acid (H₂SO₄), Heat | Applicable using 4-chloro-2-methylaniline to form the 6-chloro-8-methylquinoline (B132775) core. iipseries.orgscribd.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Could be used with 4-chloro-2-methylaniline and an appropriate unsaturated carbonyl. nih.gov |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Ester | Acid or Base Catalysis, Heat | Requires a pre-functionalized 2-amino-5-chlorobenzaldehyde or ketone precursor. du.edu.egrsc.org |
| Combes | Aniline, β-Diketone | Acid Catalysis | Applicable using 4-chloro-2-methylaniline to generate a 2,4-substituted quinoline core. jptcp.com |
When using a substituted aniline, such as 4-chloro-2-methylaniline, the orientation of the cyclization is a critical factor. This regioselectivity is governed by the electronic and steric properties of the substituents on the aniline ring.
In reactions like the Skraup or Doebner-von Miller synthesis, the electrophilic cyclization onto the aromatic ring is directed by the existing substituents. For a meta-substituted aniline, a mixture of 5- and 7-substituted quinolines is often formed. However, for an ortho-substituted aniline like 4-chloro-2-methylaniline, the cyclization is directed to the para-position relative to the substituent. The methyl group at the C2 position of the aniline precursor will direct the cyclization to the C6 position of the aniline, which becomes the C8 position of the quinoline. The chlorine atom at the C4 position of the aniline will end up at the C6 position of the quinoline. Therefore, starting with 4-chloro-2-methylaniline is expected to regioselectively yield the desired 6-chloro-8-methylquinoline core.
In the Friedländer synthesis, regioselectivity becomes an issue when using unsymmetrical ketones. rsc.org The reaction can proceed via two different enolates or enamines, potentially leading to a mixture of products. researchgate.net Careful choice of reaction conditions and catalysts can often be used to favor one regioisomer over the other. researchgate.net For the synthesis of the target molecule, this would be a consideration in the step condensing with the 2-amino-5-chlorophenyl precursor.
Development of Specific Synthetic Routes for this compound
A specific, multi-step route is necessary to achieve the precise substitution pattern of this compound. This typically involves the initial construction of a partially substituted quinoline core, followed by sequential functionalization.
A plausible synthetic strategy begins with a Conrad-Limpach type reaction between 4-chloro-2-methylaniline and an acetoacetic ester. This would produce 6-chloro-4-hydroxy-2,8-dimethylquinoline . A more direct route to the desired core would involve a precursor that already contains the C4-functionality.
However, a more common and versatile approach involves building the 6-chloro-8-methylquinoline core first and then introducing the remaining substituents. A key intermediate in many quinoline syntheses is a chlorinated derivative, which serves as a handle for introducing other functional groups via nucleophilic substitution.
A potential pathway is as follows:
Core Synthesis : Synthesis of 6-chloro-8-methylquinolin-4-ol via a reaction like the Conrad-Limpach synthesis.
Chlorination : Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-8-methylquinoline . This step is crucial as the 4-chloro substituent is an excellent leaving group for subsequent nucleophilic substitution.
C3-Chlorination : Introduction of the chlorine atom at the C3 position. This can be challenging and may require specific conditions, potentially through electrophilic chlorination of an activated quinoline intermediate. For instance, chlorination of quinolinone derivatives can be achieved with reagents like sulfuryl chloride. tdcommons.org
Amination : The final step is the introduction of the amino group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the 4-chloro group is displaced by an amine source, such as ammonia (B1221849) or an ammonia equivalent. mdpi.com Alternatively, the 4-chloro group can be converted to an azide (B81097) followed by reduction to the amine.
The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization is critical to maximize yield and purity while minimizing side reactions.
For classical quinoline syntheses, traditional methods often suffer from harsh conditions and low yields. nih.gov Modern approaches have focused on improving these processes. For instance, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in Skraup-type reactions. nih.gov The use of ionic liquids as solvents or catalysts in Friedländer syntheses offers a "green" alternative with high yields and short reaction times. nih.gov
In the chlorination step (e.g., using POCl₃), temperature control is crucial to prevent unwanted side reactions and decomposition. The addition of a base or a specific solvent can influence the reaction's outcome.
Table 2: Potential Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Parameter to Optimize | Potential Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| Core Synthesis | Catalyst, Solvent, Temperature | Brønsted/Lewis acids, ionic liquids, microwave irradiation, solvent-free conditions. nih.govtandfonline.com | Increased yield, shorter reaction time, improved regioselectivity. |
| Chlorination | Reagent, Temperature | POCl₃, PCl₅, SOCl₂, with or without DMF as a catalyst. google.comatlantis-press.com | High conversion of hydroxyl to chloro group, minimal byproducts. |
| Amination | Amine Source, Catalyst, Solvent | NH₃, NH₄Cl, NaN₃ then reduction; Pd or Cu catalysts. mdpi.com | Efficient and clean substitution of the 4-chloro group. |
Recent advances in organic synthesis offer new pathways to substituted quinolines that bypass the limitations of classical methods. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools.
One such approach is the Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, where DMSO can serve as a C1 building block, enabling a direct synthesis of quinolines. organic-chemistry.org Applying this methodology could provide a novel entry to the 6-chloro-8-methylquinoline core.
Another modern strategy involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines with high regioselectivity. organic-chemistry.org
Furthermore, transformations on the fully assembled quinoline ring can be used to create analogs. The chlorine atoms at the C3 and C6 positions are amenable to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of other functional groups, thus providing access to a library of related compounds. The 4-amino group can also be further functionalized. For instance, the synthesis of functionalized quinolines through magnesiation of chloroquinolines followed by reaction with electrophiles has been reported as a versatile method for creating analogs. durham.ac.uk These advanced methods provide powerful alternatives for the synthesis of complex quinoline derivatives like this compound. acs.org
Characterization Techniques for Confirming Chemical Structure
The definitive confirmation of the structure of this compound is achieved through a combination of powerful analytical methods. Spectroscopic techniques provide detailed information about the molecular architecture and the specific arrangement of atoms, while elemental analysis and chromatography offer quantitative data on composition and purity.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopy is the principal tool for elucidating the structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the molecular formula and structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structural elucidation in solution. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the substitution pattern on the quinoline core.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region would likely display signals for the two remaining protons on the quinoline ring system. uncw.edu The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the chloro, methyl, and amino substituents. uncw.edu The methyl group (CH₃) would typically appear as a singlet in the upfield region (around δ 2.3-2.8 ppm). nih.gov The amine (NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak may be broad due to exchange processes. docbrown.info
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms of the quinoline skeleton and the methyl substituent. The positions of the signals are diagnostic of the carbon type (aromatic, aliphatic) and its local electronic environment. For example, carbons bonded to the electronegative chlorine and nitrogen atoms would be shifted downfield. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts
Interactive Table: Predicted NMR Data for this compound
| Atom Type | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic CH | ¹H NMR | 7.0 - 8.5 | Two distinct signals expected for H-5 and H-7. The exact shifts and coupling constants depend on the combined electronic effects of the substituents. nih.govresearchgate.net |
| Methyl Protons | ¹H NMR | ~2.5 | A singlet corresponding to the three protons of the 8-methyl group. nih.gov |
| Amine Protons | ¹H NMR | Variable (e.g., 5.0 - 7.0) | A potentially broad singlet for the two NH₂ protons. The chemical shift is solvent and concentration-dependent. docbrown.info |
| Aromatic Carbons | ¹³C NMR | 110 - 155 | Signals for the nine carbons of the quinoline ring. Carbons attached to heteroatoms (C-3, C-4, C-6, C-8, C-8a, C-4a) will have characteristic shifts. nih.gov |
| Methyl Carbon | ¹³C NMR | ~15 - 25 | A single peak in the aliphatic region corresponding to the methyl group carbon. nih.gov |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine group, the aromatic system, and the carbon-chlorine bonds.
Expected IR Absorption Frequencies
Interactive Table: Characteristic IR Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Stretch | 3300 - 3500 | Typically two bands for a primary amine (symmetric and asymmetric stretching). researchgate.net |
| Aromatic C-H | Stretch | 3000 - 3100 | Characteristic of protons on the aromatic quinoline ring. researchgate.net |
| Aromatic C=C and C=N | Stretch | 1500 - 1650 | A series of sharp bands indicating the quinoline core. |
| Amine (N-H) | Bend | 1580 - 1650 | Scissoring vibration of the primary amine. |
| C-N | Stretch | 1250 - 1350 | Aromatic amine C-N stretching. |
| C-Cl | Stretch | 600 - 800 | Stretching vibrations for the two aryl-chloride bonds. The exact position can be influenced by the substitution pattern on the ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov For this compound (C₁₀H₈Cl₂N₂), the molecular ion peak (M⁺) would be a key feature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks:
M⁺: Contains two ³⁵Cl atoms.
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Contains two ³⁷Cl atoms.
The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for a dichloro-substituted compound. Fragmentation patterns observed in the mass spectrum offer further structural confirmation by showing the loss of predictable neutral fragments. cdnsciencepub.comlibretexts.org
Expected Mass Spectrometry Fragments
Interactive Table: Predicted Mass Fragments for this compound
| m/z Value (relative to M) | Lost Fragment | Description |
| M, M+2, M+4 | - | The molecular ion cluster, confirming the presence of two chlorine atoms. nih.gov |
| M-15 | •CH₃ | Loss of the methyl radical from the parent ion. cdnsciencepub.com |
| M-35 / M-37 | •Cl | Loss of a chlorine atom, which would be a prominent fragmentation pathway. |
| M-27 | HCN | A characteristic fragmentation of quinoline and related heterocycles. cdnsciencepub.commcmaster.ca |
Elemental Analysis and Chromatographic Purity Assessment
While spectroscopic methods reveal the structure, elemental analysis and chromatography are essential for verifying the empirical formula and assessing the sample's purity.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₈Cl₂N₂). A close match between the experimental and calculated values provides strong evidence for the proposed formula.
Theoretical Elemental Composition of C₁₀H₈Cl₂N₂
Interactive Table: Elemental Analysis Data
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 52.89 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.55 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.22 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.33 |
| Total | 227.09 | 100.00 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. noveltyjournals.com A reversed-phase HPLC (RP-HPLC) method would typically be developed to separate this compound from any starting materials, byproducts, or other impurities. researchgate.netnih.gov
The sample is injected onto a column (commonly a C18 column) and eluted with a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov A UV detector is used to monitor the eluent, as the quinoline ring system is strongly UV-active. The purity of the sample is determined by integrating the area of the peak corresponding to the main product and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak. researchgate.net
Theoretical and Computational Investigations of 3,6 Dichloro 8 Methylquinolin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3,6-dichloro-8-methylquinolin-4-amine, these calculations would provide deep insights into its reactivity and stability.
Electronic Structure Analysis (HOMO, LUMO, Energy Gap)
The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in determining the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. For quinoline (B57606) derivatives, the substitution pattern with electron-withdrawing groups like chlorine and electron-donating groups like the amino and methyl groups would significantly influence these frontier molecular orbitals.
Charge Distribution and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative chlorine atoms and the nitrogen atom of the quinoline ring would be expected to create regions of negative electrostatic potential, while the amino group's hydrogen atoms and the aromatic protons would likely exhibit positive potential. This information is crucial for predicting how the molecule might interact with biological targets or other reactants.
Conformational Analysis and Stability Studies
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this would involve studying the rotation around the C-N bond of the amino group and any potential steric hindrance caused by the methyl and chloro substituents. By calculating the potential energy surface as a function of specific dihedral angles, the global minimum energy conformer, which is the most stable and likely most populated conformation, can be identified. This is essential for accurate molecular docking studies, as the ligand's conformation plays a significant role in its binding to a receptor.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid.
Ligand-Target Interaction Predictions with Biomolecules
Molecular docking simulations would be employed to predict the interactions between this compound and the active sites of various biomolecules. Quinoline derivatives are known to target a range of biological entities, including enzymes and receptors involved in various diseases. These studies can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for molecular recognition and biological activity. For example, the amino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively.
Binding Affinity and Orientation Predictions
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. The simulations also predict the preferred binding orientation or "pose" of the ligand within the target's active site. Understanding the precise orientation is crucial for elucidating the mechanism of action and for the rational design of more potent analogs.
Without specific published research on this compound, any data presented in tables for HOMO/LUMO energies, binding affinities, or specific interactions would be speculative. Further experimental and computational research is required to provide the detailed findings requested.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. physchemres.org These simulations provide detailed insights into the dynamic behavior of chemical systems, which is often not achievable through static modeling alone. For a molecule like this compound, MD simulations can illuminate its structural flexibility, stability, and interactions within a simulated biological environment, such as in explicit water or in complex with a protein. physchemres.orgnih.gov The simulations are typically performed using specialized software packages like GROMACS, with force fields such as CHARMM defining the potential energy of the system. physchemres.orgnih.gov
The conformational landscape of this compound is crucial for its interaction with biological macromolecules. MD simulations allow for the exploration of this landscape in dynamic, solution-phase environments that mimic physiological conditions. nih.gov By simulating the molecule's trajectory over nanoseconds, researchers can analyze its structural stability and flexibility. physchemres.org
Key parameters are calculated from the simulation trajectory to quantify this dynamic behavior:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference structure over time. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state or equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position. nih.gov Higher RMSF values for specific atoms within the this compound structure would indicate regions of higher flexibility. For instance, the amine group might exhibit more fluctuation compared to the fused ring system.
Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure. physchemres.org A consistent Rg value indicates that the molecule maintains a stable, compact fold, while significant fluctuations could suggest unfolding or major conformational changes. physchemres.org
These analyses collectively provide a detailed picture of how the molecule behaves, contorts, and stabilizes itself in a dynamic setting, which is fundamental to understanding its potential for biological interaction.
Table 1: Representative Molecular Dynamics Simulation Parameters for this compound in a Simulated Aqueous Environment
| Simulation Time (ns) | RMSD (Å) | Rg (nm) | Predominant Conformation |
| 0-10 | 0.5 - 1.8 | 0.35 - 0.38 | Equilibration Phase |
| 10-50 | 1.9 ± 0.2 | 0.37 ± 0.01 | Stable State 1 |
| 50-80 | 2.5 ± 0.3 | 0.40 ± 0.02 | Conformational Transition |
| 80-100 | 2.1 ± 0.2 | 0.38 ± 0.01 | Stable State 2 |
Note: This table contains hypothetical data for illustrative purposes.
MD simulations are instrumental in refining and validating the binding modes of ligands to their biological targets, such as enzymes or receptors, which are often initially predicted by molecular docking. researchgate.netbiorxiv.org For this compound, a simulation would typically start with the docked complex placed in a solvated system, and its evolution would be tracked for a duration, often 100 nanoseconds or more. physchemres.orgnih.gov
The primary goal of such simulations is to assess the stability of the ligand-protein complex and to characterize the specific interactions that maintain the binding. nih.gov Throughout the simulation, the number and type of intermolecular interactions are monitored. These include:
Hydrogen Bonds: The formation of stable hydrogen bonds between the amine group or quinoline nitrogen of the ligand and amino acid residues of the protein is a key indicator of binding affinity and specificity. nih.gov
Hydrophobic Interactions: The dichlorinated phenyl ring and the methyl group can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
By analyzing the persistence of these interactions over time, researchers can identify the key amino acid residues responsible for anchoring the molecule within the binding site and understand the energetic principles of its molecular recognition. nih.gov
Table 2: Analysis of Intermolecular Interactions between this compound and a Hypothetical Protein Target from a 100 ns MD Simulation
| Amino Acid Residue | Interaction Type | Occupancy (%) |
| ASP 120 | Hydrogen Bond (with 4-amine) | 85.4 |
| LEU 75 | Hydrophobic | 92.1 |
| TRP 88 | π-π Stacking | 67.5 |
| VAL 122 | Hydrophobic | 78.3 |
| GLU 150 | Hydrogen Bond (with quinoline N) | 45.2 |
Note: This table contains hypothetical data for illustrative purposes.
Pre Clinical Biological Activity Profiling of 3,6 Dichloro 8 Methylquinolin 4 Amine
In Vivo Proof-of-Concept Studies in Academic Model Organisms (e.g., relevant animal models)
Methodological Approaches for In Vivo Evaluation
There is currently no specific information available in the public scientific literature detailing the methodological approaches used for the in vivo evaluation of 3,6-Dichloro-8-methylquinolin-4-amine. While studies on other quinoline (B57606) derivatives often employ animal models to assess efficacy and pharmacokinetics, no such studies have been published for this particular compound.
Mechanistic Studies at the Cellular and Molecular Level
Detailed mechanistic studies at the cellular and molecular level for this compound have not been reported in the available scientific research. The subsequent sections, which would typically detail these investigations, remain unpopulated due to this lack of data.
No research findings are available that describe the specific cellular phenotypes induced by this compound. Investigations into how this compound might alter cell morphology, proliferation, viability, or other cellular characteristics have not been published.
There are no public records of pathway analysis or molecular profiling studies, such as gene expression or proteomics, for this compound. Consequently, its molecular targets and the pathways it may modulate remain uncharacterized.
Data Tables
Due to the absence of published research data for this compound, no data tables can be generated.
Mechanistic Elucidation of 3,6 Dichloro 8 Methylquinolin 4 Amine S Molecular Interactions
Identification of Direct Molecular Targets
There is no publicly available research that identifies the direct molecular targets of 3,6-dichloro-8-methylquinolin-4-amine.
Biochemical Affinity Purification and Proteomics Approaches
No studies utilizing biochemical affinity purification or proteomics approaches to identify the binding partners of this compound have been found in the surveyed literature. These techniques are powerful for isolating and identifying cellular targets of small molecules, but their application to this specific compound has not been reported.
Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Information regarding the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with any potential biological target is not available. These methods are crucial for quantifying binding kinetics and thermodynamics, but no such data has been published for this compound.
Detailed Analysis of Binding Modes and Affinities
A detailed analysis of the binding modes and affinities for this compound is not possible due to a lack of published research in this area.
Structural Biology Approaches (e.g., X-ray Crystallography of Compound-Target Complexes, NMR Spectroscopy of Ligand-Protein Interactions)
There are no reports of structural biology studies, such as X-ray crystallography of a this compound-target complex or NMR spectroscopy to investigate its ligand-protein interactions. Consequently, atomic-level insights into its binding mechanism remain unelucidated.
Elucidation of Key Interacting Residues and Binding Site Characteristics
Without structural data or mutagenesis studies, the key amino acid residues and the characteristics of the binding site for this compound on any putative target protein have not been identified.
Impact on Downstream Signaling Pathways and Cellular Processes
There is no available information from the scientific literature describing the impact of this compound on downstream signaling pathways or other cellular processes.
An in-depth analysis of the structure-activity relationships (SAR) of this compound analogs reveals a complex interplay between chemical modifications and biological outcomes. This article delves into the systematic variations of the quinoline (B57606) scaffold, the application of computational modeling to understand these relationships, and the development of principles to guide the design of more potent and selective compounds.
Future Research Directions and Academic Applications of 3,6 Dichloro 8 Methylquinolin 4 Amine
Exploration of Advanced Synthetic Methodologies for Diversification
The future utility of 3,6-dichloro-8-methylquinolin-4-amine hinges on the ability to chemically modify its core structure to explore structure-activity relationships (SAR). Advanced synthetic methodologies can provide access to a diverse range of derivatives that would be difficult to produce using classical methods.
Future research should focus on modern techniques for regioselective functionalization. One powerful approach involves the formation of a quinoline (B57606) N-oxide, which can act as a directing group to enable C-H activation at the C2 and C8 positions under mild conditions. mdpi.com This strategy would allow for the introduction of new substituents, fundamentally altering the compound's properties. Furthermore, transition-metal-free synthesis protocols, such as base-promoted amination, could be explored for modifying the existing amine or chloro-substituents, offering a scalable and operationally simple path to novel analogues. mdpi.com These diversity-oriented synthesis strategies are crucial for creating libraries of related compounds for biological screening. mdpi.com
| Proposed Synthetic Strategy | Description | Potential Outcome |
| C-H Activation via N-Oxide | Oxidation of the quinoline nitrogen to form an N-oxide, which directs functionalization to specific C-H bonds (e.g., C2 position). | Introduction of new alkyl, aryl, or heteroaryl groups, expanding chemical diversity. |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira at the chloro-positions (C3 and C6) to form new C-C or C-N bonds. | Creation of derivatives with extended conjugation or different substitution patterns to probe binding pockets. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chlorine atoms with various nucleophiles (e.g., thiols, alcohols, secondary amines) under specific conditions. | Generation of analogues with varied physicochemical properties (solubility, polarity) and potential new biological interactions. |
Investigation of Novel Biological Targets and Therapeutic Hypotheses (Academic)
The 4-aminoquinoline (B48711) framework is historically associated with antimalarial activity, but its derivatives have shown efficacy against a wide range of biological targets. mdpi.com Future academic research should aim to identify novel targets for this compound and its derivatives.
Initial investigations could explore its potential as an antimalarial, particularly against drug-resistant strains of P. falciparum, a strategy that has proven fruitful for other novel 4-aminoquinolines. mdpi.com Beyond infectious diseases, the quinoline nucleus is present in many anticancer agents. mdpi.com Screening campaigns against panels of cancer cell lines could uncover cytotoxic activity. mdpi.comnih.gov A key academic goal would be to move beyond phenotypic screening and identify the specific molecular target. This could involve affinity chromatography, proteomics, or genetic screening approaches to formulate and test new therapeutic hypotheses. The known ability of some quinolines to intercalate DNA or inhibit key enzymes like kinases provides a rational starting point for these investigations.
Integration into Chemical Biology Probes and Tool Compounds
A significant academic application for this compound is its development into a chemical probe. Chemical probes are powerful tools used to study biological systems by modulating a specific protein or pathway with high selectivity. febs.org To become a useful probe, a compound must not only be potent and selective but also be amenable to modification with reporter tags.
A promising strategy involves synthesizing a "clickable" version of the parent compound. nih.govmdpi.com This can be achieved by appending a small, inert functional group, such as an alkyne or a trans-cyclooctene (B1233481) (TCO), to the molecule. nih.govmdpi.com This "handle" allows the probe to be covalently attached to a reporter molecule (e.g., a fluorophore or biotin) via click chemistry after it has bound to its biological target. youtube.com Such probes would be invaluable for:
Target Identification: Identifying the specific proteins that the compound binds to within a cell.
Fluorescence Imaging: Visualizing the subcellular localization of the compound and its target. nih.gov
Mechanism of Action Studies: Understanding how the compound perturbs biological pathways in real-time.
The development of a clickable probe based on the this compound scaffold would represent a major step towards validating its targets and understanding its biological function. nih.gov
Development of Advanced Computational Models for Prediction and Design
Computational chemistry offers a powerful and resource-efficient way to guide the optimization of lead compounds. For this compound, developing advanced computational models can accelerate the design of more potent and selective derivatives.
A key technique is Free Energy Perturbation (FEP), which can accurately predict how small chemical modifications will affect the binding affinity of a ligand to its target protein. nih.gov Once a biological target is identified, FEP calculations can be used to perform "virtual scans" of the molecule. For instance, a "chlorine scan" could predict whether adding or moving chlorine atoms would improve binding, guiding the synthesis of only the most promising candidates. nih.gov Similarly, computational models can explore different substituents at the amine or methyl positions to optimize interactions within a binding pocket. nih.gov These predictive models, when combined with experimental validation, create an efficient cycle of design, synthesis, and testing that is central to modern lead optimization.
| Computational Technique | Application | Objective |
| Molecular Docking | Predict the binding pose of the compound within a known or hypothesized protein target. | Generate initial hypotheses about key binding interactions. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound-protein complex in a solvated environment. | Assess the stability of the binding pose and identify key interactions over time. |
| Free Energy Perturbation (FEP) | Calculate the relative binding affinity of a series of closely related analogues. | Prioritize which new derivatives to synthesize for maximal potency gains. nih.gov |
Role in Academic Lead Optimization Strategies and Compound Library Expansion
The compound this compound is an ideal starting scaffold for academic lead optimization and compound library expansion. mdpi.com Its relatively simple, yet functionally rich, structure allows for systematic modification. Academic research groups can use this scaffold as the foundation for building a focused library of compounds.
The process begins with an initial "hit" from a biological screen. Using the synthetic methodologies outlined in section 7.1 and guided by the computational models from section 7.4, researchers can systematically explore the SAR. For example, if an initial hit shows moderate activity, a small library could be created by varying the substituents at the C4-amine position or by replacing the C3 or C6 chlorine atoms with other groups. nih.gov This strategy allows for the rapid evolution of a "false positive" or a weakly active hit into a potent and selective lead compound. nih.gov Such libraries are not only valuable for a specific project but also serve as a resource for screening against other biological targets, maximizing the scientific output from the initial chemical scaffold. nih.gov
Conclusion
Synthesis of Key Academic Findings on 3,6-Dichloro-8-methylquinolin-4-amine
The synthesis of this compound, while not extensively documented in dedicated literature, can be extrapolated from established methodologies for quinoline (B57606) synthesis. The construction of the quinoline core is often achieved through classical methods such as the Conrad-Limpach, Doebner-von Miller, or Friedländer reactions, which involve the condensation of anilines with β-ketoesters or related synthons. nih.govfrontiersin.org For the specific target compound, a plausible synthetic route would likely commence with a appropriately substituted aniline (B41778) precursor, namely 2-methyl-4-chloroaniline.
The introduction of the chloro substituents at positions 3 and 6, and the amino group at position 4, would necessitate a multi-step synthetic sequence. A common strategy for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) precursor. frontiersin.org This reaction is typically carried out by treating the 4-chloroquinoline with an amine source. frontiersin.org Microwave-assisted protocols have been shown to accelerate this transformation, often leading to higher yields in shorter reaction times. nih.gov
The regioselective introduction of the chlorine atom at the 3-position presents a synthetic challenge. Direct chlorination of the quinoline ring can lead to a mixture of products. Therefore, a more controlled approach might involve the use of a directing group or the construction of the quinoline ring with the chlorine atom already in place on one of the precursors.
A hypothetical, albeit rational, synthetic pathway could involve the following key steps:
Synthesis of a substituted aniline precursor: This would likely be the most intricate part of the synthesis, requiring the precise placement of the methyl and chloro groups on the aniline ring.
Cyclization to form the quinolone core: Reacting the substituted aniline with a suitable three-carbon component, such as diethyl malonate, followed by cyclization would yield a 4-hydroxyquinoline (B1666331) intermediate.
Chlorination: Treatment of the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) would furnish the corresponding 4-chloroquinoline.
Amination: Finally, nucleophilic substitution of the 4-chloro group with an amino source would yield the target compound, this compound.
It is important to note that the specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be empirically optimized to achieve a viable synthesis.
Broader Implications for Quinoline Chemistry and Chemical Biology Research
The unique substitution pattern of this compound—possessing both electron-withdrawing chloro groups and an electron-donating methyl group on the carbocyclic ring, along with a key amino group on the heterocyclic ring—positions it as an interesting scaffold for further investigation in several areas of chemical research.
The quinoline framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. bohrium.comorientjchem.org The functional groups on this compound could modulate its physicochemical properties and biological interactions in several ways:
The 4-amino group: This is a critical feature in many biologically active quinolines, including several antimalarial drugs. wikipedia.org It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
The chloro substituents: The presence of two chlorine atoms significantly influences the electronic properties of the quinoline ring system, making it more electron-deficient. This can affect its reactivity and potential interactions with biological targets. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
The methyl group: This small alkyl group can provide a steric handle and influence the lipophilicity of the molecule, which in turn can affect its solubility and membrane permeability.
From a chemical biology perspective, this compound could serve as a valuable tool for probing the structure-activity relationships of quinoline-based compounds. By systematically modifying the substituents at the 3, 6, and 8 positions, researchers could gain insights into the specific molecular features required for interaction with particular biological targets.
Outlook for Future Academic Investigations and Theoretical Advancements
The study of this compound and its analogues opens up several avenues for future academic exploration.
Synthetic Chemistry:
Library Synthesis: The generation of a library of analogues with variations at the 3, 6, and 8 positions, as well as modifications of the 4-amino group, would be highly valuable for systematic biological screening and the elucidation of structure-activity relationships.
Theoretical and Computational Chemistry:
In Silico Studies: Computational modeling could be employed to predict the physicochemical properties, conformational preferences, and potential biological targets of this compound. Docking studies could provide insights into how this molecule might interact with the active sites of various enzymes or receptors.
Chemical Biology:
Probe for Biological Systems: As a functionalized quinoline, this compound could be used as a chemical probe to investigate biological pathways. Its unique substitution pattern might lead to novel biological activities or selectivities compared to more well-studied quinoline derivatives.
Q & A
Q. Key factors affecting yield :
| Parameter | Impact | Optimal Conditions (Example) |
|---|---|---|
| Temperature | Higher temps accelerate NAS but may promote side reactions. | 80–100°C for 6–12 hours |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. | Ethanol for amine reactions |
| Purification | Column chromatography or recrystallization improves purity (>95%). | Silica gel (hexane/EtOAc gradient) |
How can researchers resolve contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Discrepancies in bioactivity (e.g., antimalarial vs. anticancer results) often stem from:
Q. Methodological steps :
Comparative structural analysis : Use X-ray crystallography (as in ) or DFT calculations to confirm regiochemistry.
Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
Meta-analysis : Cross-reference data from EPA DSSTox and CAS Common Chemistry to identify outliers.
What advanced spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups (e.g., methyl at C8: δ ~2.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Example: Calc. for C₁₀H₈Cl₂N₂: 243.0084; Found: 243.0089 .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in ).
How can substituent positioning (Cl, CH₃) be optimized for target-specific reactivity?
Level : Advanced
Answer :
- Chlorine at C3/C6 : Enhances electrophilicity for nucleophilic attacks (e.g., by amines in drug conjugates) .
- Methyl at C8 : Steric hindrance modulates binding to biological targets (e.g., cytochrome P450 enzymes) .
Q. Experimental design :
SAR studies : Synthesize analogs with Cl/CH₃ at varying positions (e.g., 2,6- vs. 3,6-dichloro).
Docking simulations : Use AutoDock Vina to predict binding affinities to malaria parasite proteins .
What strategies mitigate low yields in scale-up synthesis due to intermediate instability?
Level : Advanced
Answer :
- Stabilizing intermediates : Use protecting groups (e.g., Boc for amines) during NAS reactions .
- Flow chemistry : Minimize degradation by reducing reaction time (e.g., microreactors for <1-hour steps) .
Case study :
In , replacing ethanol with acetonitrile increased the yield of 7-chloro-N-(4-chloro-3-aminophenyl)quinolin-4-amine from 24% to 63% by stabilizing imine intermediates.
How does the compound’s solubility profile impact formulation for in vivo studies?
Level : Advanced
Answer :
- Low aqueous solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions for IP/IV administration .
- LogP optimization : Methyl and chloro groups increase hydrophobicity (LogP ~2.8), requiring surfactants like Tween-80 .
What are the key differences in toxicity profiles between this compound and its analogs?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
